1-(2,4-Dichlorophenyl)piperidin-4-amine
Overview
Description
“1-(2,4-Dichlorophenyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1183376-98-8 . It has a molecular weight of 245.15 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-4-piperidinamine . The InChI Code for this compound is 1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14Cl2N2 . The structure includes a piperidine ring attached to a dichlorophenyl group .
Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 367.1±42.0 °C . The predicted density is 1.269±0.06 g/cm3 . The predicted pKa value is 9.92±0.20 .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectroscopic characterization of complexes incorporating amines such as piperidine highlight the diverse applications of piperidine derivatives in coordination chemistry. For instance, Co(III) complexes with piperidine demonstrate the utility of these compounds in creating sophisticated molecular structures, with X-ray diffraction studies revealing intricate hydrogen bonding and π–π interactions within their crystalline forms (Amirnasr et al., 2001).
Reactivity and Mechanisms
- Studies on the kinetics and mechanisms of reactions involving alicyclic amines, including piperidine, offer insights into their reactivity. For example, the interaction between piperidine and other compounds in kinetically studied reactions provides valuable data for understanding the behavior of these amines in chemical processes (Castro et al., 2001).
Advanced Materials and Molecular Design
- Piperidine derivatives have been explored for their potential in materials science and molecular design. A novel compound featuring piperidine was synthesized, demonstrating applications in creating materials with specific electronic and structural properties. Quantum chemical studies, including density functional theory (DFT) calculations, provide deep insights into the molecular geometry and electronic characteristics of these compounds (Fatma et al., 2017).
Catalysis and Synthetic Applications
- Piperidine derivatives serve as key intermediates in catalytic processes and synthetic chemistry, facilitating the development of complex organic molecules. For instance, gold catalysis has been employed for the formal synthesis of piperidin-4-ones, demonstrating the versatility of piperidine-based compounds in organic synthesis (Cui et al., 2009).
Antioxidant Properties
- Research into the antioxidant properties of piperidine derivatives, such as the synthesis and characterization of a novel molecule with significant efficacy, showcases the potential of these compounds in pharmacology and biochemistry. NMR studies and theoretical calculations support the understanding of their molecular behavior and reactivity (Dineshkumar & Parthiban, 2022).
Safety and Hazards
The safety information available indicates that “1-(2,4-Dichlorophenyl)piperidin-4-amine” has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the mitogen-activated protein kinase 10 .
Mode of Action
The exact mode of action of 1-(2,4-Dichlorophenyl)piperidin-4-amine is not well-documented. It is likely that the compound interacts with its target protein, leading to changes in the protein’s activity. This can result in alterations to cellular processes and pathways .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSPQMDXJQLZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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